molecular formula C13H24ClNO B6033302 3-(3-Aminopropyl)adamantan-1-ol;hydrochloride

3-(3-Aminopropyl)adamantan-1-ol;hydrochloride

Cat. No.: B6033302
M. Wt: 245.79 g/mol
InChI Key: NLMCYLNFKJDADK-UHFFFAOYSA-N
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Description

3-(3-Aminopropyl)adamantan-1-ol;hydrochloride is a synthetic compound belonging to the class of adamantanols It is characterized by the presence of an adamantane core structure, which is a tricyclic hydrocarbon, and a 3-aminopropyl group attached to the adamantane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Aminopropyl)adamantan-1-ol;hydrochloride typically involves multiple steps. One common method starts with the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene to produce 4-(2-adamantylidene)naphthalene-1(4H)-one . Another method involves the addition of 1-bromo-2-hydroxynaftalene to ketone to produce 1-(2-adamantylidene)naphthalene-2(1H)-one . These intermediates are then further processed to obtain the final product.

Industrial Production Methods

Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as bromination, reduction, and hydroxylation, followed by purification techniques like crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(3-Aminopropyl)adamantan-1-ol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into different alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted adamantanols, ketones, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-(3-Aminopropyl)adamantan-1-ol;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Aminopropyl)adamantan-1-ol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to changes in cellular signaling and metabolic processes. Its unique structure allows it to fit into specific binding sites, thereby exerting its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

3-(3-aminopropyl)adamantan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO.ClH/c14-3-1-2-12-5-10-4-11(6-12)8-13(15,7-10)9-12;/h10-11,15H,1-9,14H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLMCYLNFKJDADK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)O)CCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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